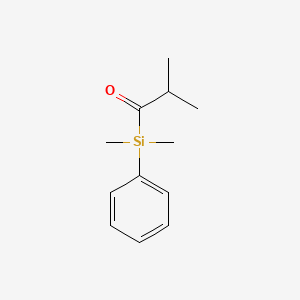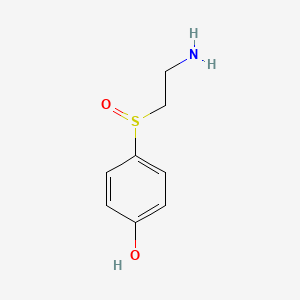
4-(2-Aminoethanesulfinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethanesulfinyl)phenol is an organic compound that features both a phenolic group and a sulfinyl group attached to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethanesulfinyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an aminoethanesulfinyl reagent. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, facilitating the nucleophilic attack on the halogenated aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process by providing precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethanesulfinyl)phenol undergoes various chemical reactions, including:
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) bromide.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Sulfides.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-(2-Aminoethanesulfinyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Aminoethanesulfinyl)phenol involves its ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby breaking the chain reaction of oxidation. The phenolic group plays a crucial role in this antioxidant activity by stabilizing the resulting phenoxyl radical through resonance . Additionally, the sulfinyl group can interact with various molecular targets, enhancing the compound’s overall reactivity and effectiveness .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-Hydroxyphenylsulfide: Similar structure but with a sulfide group instead of a sulfinyl group.
4-(2-Aminoethyl)phenol: Similar structure but without the sulfinyl group.
Uniqueness
4-(2-Aminoethanesulfinyl)phenol is unique due to the presence of both the sulfinyl and phenolic groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
185453-92-3 |
|---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
4-(2-aminoethylsulfinyl)phenol |
InChI |
InChI=1S/C8H11NO2S/c9-5-6-12(11)8-3-1-7(10)2-4-8/h1-4,10H,5-6,9H2 |
InChI Key |
VIEVOCWXAYGQED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
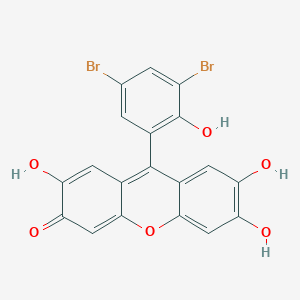
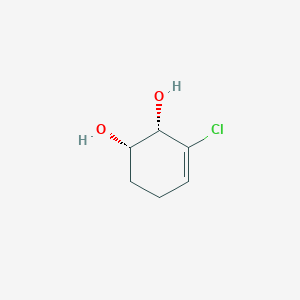
![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)

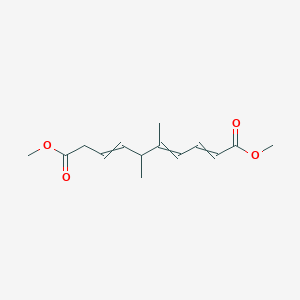
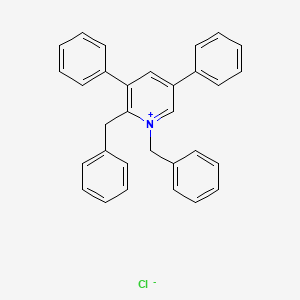
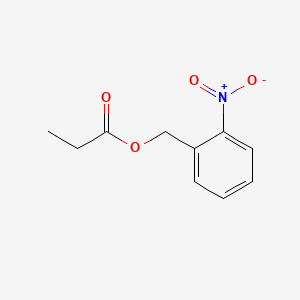

![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
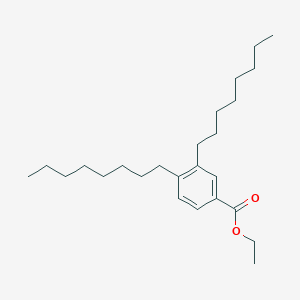
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
